6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C28H19BrF2N6O2S |
|---|---|
Molecular Weight |
621.5 g/mol |
IUPAC Name |
6-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H19BrF2N6O2S/c29-18-5-1-16(2-6-18)23-13-24(17-3-7-19(30)8-4-17)37(35-23)25(38)15-40-28-33-26-22(27(39)34-28)14-32-36(26)21-11-9-20(31)10-12-21/h1-12,14,24H,13,15H2,(H,33,34,39) |
InChI Key |
KQQRHJARAAZKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Core
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is synthesized via cyclocondensation of ortho-amino pyrazole esters with nitriles under acidic conditions . Conventional thermal methods involve reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (10 mM) with aliphatic/aromatic nitriles (15 mM) in dioxane under dry HCl gas for 6 hours, followed by basification with 5% NaOH to precipitate the product . Yields range from 65–85%, with recrystallization from ethanol enhancing purity . Microwave-assisted synthesis reduces reaction time to 15–30 minutes at 120°C, achieving higher yields (90–95%) due to uniform heating and reduced side reactions .
Key reaction parameters :
-
Solvent : Dioxane (polar aprotic) facilitates HCl gas solubility.
-
Temperature : 80–100°C (conventional) vs. 120°C (microwave).
-
Workup : Ice-cold basification minimizes byproduct formation.
Functionalization of the Dihydro-1H-Pyrazole Moiety
The dihydro-1H-pyrazole ring with 4-bromophenyl and 4-fluorophenyl substituents is synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. A modified Curtius rearrangement, as described in patent CN113698406A , employs diphenylphosphoryl azide (DPPA) and tert-butanol to generate a Boc-protected intermediate, which is subsequently deprotected under acidic conditions (HCl/EtOAc, 25–80°C) . For the target compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-amine is prepared by reacting 1,3-diketone precursors with hydrazine hydrate in ethanol under reflux (12 hours, 78% yield) .
Critical considerations :
-
Regioselectivity : Steric effects favor substitution at the 3- and 5-positions of the pyrazole ring .
-
Protection-deprotection : Boc groups prevent undesired side reactions during subsequent coupling steps .
Thioether Linkage Formation
The thioether bridge (-S-CH2-CO-) is introduced via nucleophilic substitution between a bromoethyl intermediate and a thiol-containing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. In a representative procedure :
-
Bromoethyl intermediate synthesis : 2-bromoethyl ketone is prepared by brominating ethyl vinyl ketone with HBr/AcOH (0°C, 2 hours).
-
Thiol activation : The pyrimidin-4(5H)-one core is treated with thiourea in ethanol under reflux to generate the thiolate anion.
-
Coupling : The thiolate reacts with the bromoethyl intermediate in DMF at 60°C for 8 hours, yielding the thioether linkage (72% yield after column chromatography) .
Optimization insights :
-
Solvent polarity : DMF enhances nucleophilicity of the thiolate.
-
Temperature control : Excess heat promotes elimination byproducts.
Final Coupling and Purification
The dihydro-pyrazole amine is coupled to the thioether-functionalized pyrimidinone via amide bond formation using EDC/HOBt in dichloromethane (24 hours, room temperature) . The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from methanol to afford the final compound (mp: 215–217°C) .
Analytical validation :
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
X-ray crystallography : Confirms planar pyrazolyl and pyrimidinone rings with dihedral angles of 19.4° (thienyl-pyrimidinone) and 77.9° (fluorophenyl-pyrazole) .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Steric hindrance : Bulky 4-bromophenyl and 4-fluorophenyl groups slow cyclization.
-
Thioether oxidation : Thioethers may oxidize to sulfoxides during storage.
-
Regioselectivity in pyrazole formation : Competing hydrazine attack sites.
Chemical Reactions Analysis
Types of Reactions
The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄, H₂/Pd
Substitution: NBS, NFSI, halogenated solvents
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the pyrazole moiety allows it to bind to active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, the chlorophenyl analog in showed higher antimicrobial potency, suggesting halogen type influences target specificity .
Thioether vs. Thiazole Linkers :
- The thioethylketone bridge in the target compound may offer conformational flexibility, whereas rigid thiazole linkers (e.g., in 11e) improve anti-inflammatory activity but reduce solubility .
Anti-Inflammatory Activity :
- Compound 11e (thiazole-substituted) achieved 76% edema inhibition, comparable to indomethacin, while the target compound’s thioether linkage may modulate COX-2 selectivity .
Antimicrobial Efficacy :
- Alkyl/aryl substitutions at the 6th position (e.g., 2e’s ethyl group) correlate with enhanced Gram-negative activity, suggesting the target compound’s bromophenyl group may broaden its spectrum .
Synthetic Methods: Microwave-assisted synthesis () reduced reaction times (4–8 hours vs.
Biological Activity
The compound 6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms that is known for its diverse biological activities.
- Pyrimidine Moiety : A six-membered ring that contributes to the compound's pharmacological profile.
- Halogen Substituents : The presence of bromine and fluorine atoms enhances the compound's reactivity and biological potency.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyrazole Ring | Five-membered ring with two nitrogen atoms |
| Pyrimidine Moiety | Six-membered ring contributing to bioactivity |
| Bromine Atom | Enhances reactivity and selectivity |
| Fluorine Atom | Increases lipophilicity and potential binding |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. Studies have shown that compounds with similar structures can reduce the viability of MCF7 breast cancer cells with an IC50 value of 39.70 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against a range of bacterial strains.
- Case Study : A related pyrazole compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications to the pyrazole ring can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The target pathways often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Research Findings : Compounds similar to the one have shown significant inhibition of COX enzymes, leading to decreased production of inflammatory mediators .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazole derivatives, particularly in relation to neurodegenerative diseases.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Pyrazole | Cyclocondensation | Ethanol, reflux, 12h | 65–70 |
| Thioether | Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 6h | 55–60 |
| Pyrimidinone | Vilsmeier-Haack | POCl₃/DMF, 0°C→RT, 24h | 40–45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
